N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide
Description
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide is a complex organic compound with the molecular formula C25H20FNO5 This compound is characterized by its benzofuran core, which is substituted with a dimethoxybenzoyl group, a methyl group, and a fluorobenzamide group
Properties
Molecular Formula |
C25H20FNO5 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C25H20FNO5/c1-14-18-13-16(27-25(29)17-6-4-5-7-19(17)26)9-11-20(18)32-24(14)23(28)15-8-10-21(30-2)22(12-15)31-3/h4-13H,1-3H3,(H,27,29) |
InChI Key |
PJUPGMOJUJTIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3,4-dimethoxybenzoic acid with appropriate reagents to form the dimethoxybenzoyl chloride intermediate . This intermediate is then reacted with 3-methyl-1-benzofuran-5-amine under controlled conditions to form the benzofuran derivative. Finally, the fluorobenzamide group is introduced through a substitution reaction with 2-fluorobenzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoyl chloride: A precursor used in the synthesis of the target compound.
N-benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide: Another benzamide derivative with similar structural features.
Uniqueness
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran core, coupled with the dimethoxybenzoyl and fluorobenzamide groups, makes it a versatile compound for various research applications.
Biological Activity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide is a synthetic organic compound that has garnered significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzofuran core with multiple functional groups, including a dimethoxybenzoyl moiety and a fluorobenzamide group. Its molecular formula is with a molecular weight of approximately 433.4 g/mol. The presence of these functional groups suggests potential for diverse biological activities.
| Structural Feature | Description |
|---|---|
| Benzofuran Core | Central structure contributing to biological activity |
| Dimethoxybenzoyl Group | Enhances reactivity and potential therapeutic effects |
| Fluorobenzamide Group | May influence binding affinity to biological targets |
Biological Activities
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Antitumor Activity : Compounds with similar structures have shown promise as anticancer agents. Research indicates that modifications in the benzofuran structure can enhance cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound may possess antimicrobial activity, particularly against Gram-positive bacteria. Structure-activity relationship (SAR) studies suggest that specific substitutions can improve efficacy against bacterial strains.
- Anti-inflammatory Effects : Some derivatives of benzofuran compounds have demonstrated anti-inflammatory properties, which could be explored further in the context of this compound.
Antitumor Activity
A study examining the cytotoxic effects of various benzofuran derivatives found that certain modifications significantly increased their potency against cancer cells. For instance, derivatives similar to this compound were tested against breast cancer cell lines (MCF-7, MDA-MB-231) and showed promising results with IC50 values indicating significant cytotoxicity.
Antimicrobial Screening
Research involving the antimicrobial activity of benzofuran derivatives highlighted the selective activity of certain compounds against Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MIC) for these compounds were documented, indicating varying degrees of effectiveness:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 25 |
| Compound B | B. subtilis | 30 |
| This compound | S. aureus | TBD |
Structure-Activity Relationship (SAR)
The SAR analysis revealed that the presence of electron-donating groups like methoxy significantly enhances the biological activity of related compounds. The positioning of these substituents also plays a crucial role in determining the overall efficacy.
Future Directions
Further research is essential to elucidate the specific mechanisms of action for this compound. Potential avenues include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To explore interactions with specific molecular targets involved in cancer proliferation and inflammation.
- Derivatization Studies : To synthesize analogs with enhanced potency or reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
